molecular formula C22H22ClN3O2S B11062265 4-{4-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-{4-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11062265
M. Wt: 427.9 g/mol
InChI Key: GUNPRQCFUCYDTQ-UHFFFAOYSA-N
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Description

4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, an isopropyl group, and a dihydropyrazolo-thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzyl chloride with phenol to form 4-(4-chlorobenzyl)oxybenzene. This intermediate is then subjected to further reactions involving isopropyl and methyl groups, followed by cyclization to form the dihydropyrazolo-thiazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(4-CHLOROBENZYL)OXY]PHENYL}ETHANONE: Shares the chlorobenzyl and phenyl groups but differs in the core structure.

    2-(4-CHLOROBENZYL)-1-PIPERAZINYL-1-(4-FLUOROPHENYL)ETHANONE: Contains similar functional groups but has a different core and additional substituents.

Uniqueness

4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)methoxy]phenyl]-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C22H22ClN3O2S/c1-13(2)26-21-19(22(27)25-26)20(29-14(3)24-21)16-6-10-18(11-7-16)28-12-15-4-8-17(23)9-5-15/h4-11,13,20H,12H2,1-3H3,(H,25,27)

InChI Key

GUNPRQCFUCYDTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C(=O)NN2C(C)C

Origin of Product

United States

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